molecular formula C11H13FO2S B13516964 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13516964
M. Wt: 228.28 g/mol
InChI Key: QRGMXRNTKXOPKL-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an isopropylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.

    Thioether Formation: The aldehyde group is converted to a thioether by reacting with isopropylthiol in the presence of a base such as sodium hydride.

    Oxidation: The resulting thioether is then oxidized to form the ethanone derivative using an oxidizing agent like chromium trioxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the isopropylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-hydroxyphenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an isopropylthio group, which can affect its reactivity and biological activity.

    1-(5-Fluoro-2-hydroxyphenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the isopropylthio group.

    1-(5-Fluoro-2-hydroxyphenyl)-2-(tert-butylthio)ethan-1-one: The bulky tert-butylthio group can significantly alter the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

QRGMXRNTKXOPKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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